molecular formula C9H8BrN3 B1442820 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine CAS No. 916258-30-5

6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1442820
CAS No.: 916258-30-5
M. Wt: 238.08 g/mol
InChI Key: FMTJUZOGRRRITH-UHFFFAOYSA-N
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Description

6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of a bromine atom and a cyclopropyl group in its structure adds to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can modulate cellular responses to external stimuli .

Cellular Effects

The effects of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Additionally, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can affect the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of target enzymes, preventing their normal function. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The effects of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These changes can have significant implications for the use of this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can induce toxicity and adverse effects . For instance, high doses of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can lead to liver and kidney damage in animal models . Therefore, it is crucial to determine the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . Additionally, 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine within tissues can also affect its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression . The subcellular localization of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine can also affect its stability and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine with appropriate reagents. One common method includes refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate, followed by treatment with hydrochloric acid . This method yields the imidazo[4,5-b]pyridine ring system with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can introduce various aryl groups to the imidazo[4,5-b]pyridine core, leading to a wide range of substituted derivatives .

Scientific Research Applications

6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the bromine atom and the cyclopropyl group, which confer distinct chemical reactivity and biological activity. These structural features differentiate it from other imidazopyridine derivatives and contribute to its potential as a versatile compound in scientific research and drug development .

Biological Activity

6-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the fields of oncology and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

This compound belongs to the imidazopyridine family, characterized by a fused imidazole and pyridine ring system. The presence of a bromine atom and a cyclopropyl group enhances its chemical reactivity and potential biological interactions. This compound has been investigated for its role as an inhibitor of various kinases, which are critical in cell signaling pathways associated with cancer progression and other diseases.

Inhibition of Kinases

Research indicates that this compound acts primarily through the inhibition of specific kinases. Kinases are enzymes that facilitate the transfer of phosphate groups to substrates, a process crucial for many cellular functions. By inhibiting these enzymes, this compound can modulate critical signaling pathways involved in cell growth and survival.

  • Example of Kinase Inhibition : The compound has shown promise as a dual inhibitor of FLT3 and Aurora kinases, both of which are implicated in acute myeloid leukemia (AML). Studies have demonstrated that it can effectively reduce cell viability in AML cell lines by inducing apoptosis through kinase inhibition .

Induction of Apoptosis

The compound has been observed to induce programmed cell death (apoptosis) in various cancer cell lines. This effect is mediated by the activation of specific signaling pathways that lead to cellular stress and ultimately apoptosis.

  • Cell Line Studies : In vitro studies have shown that treatment with this compound results in significant reductions in cell viability across multiple cancer types, including breast cancer and melanoma, with IC50 values indicating potent activity .

The biochemical properties of this compound reveal its interaction with various enzymes and proteins:

  • Enzyme Interaction : The compound binds to the ATP-binding sites of kinases, preventing phosphorylation events necessary for downstream signaling. This binding is crucial for its inhibitory action on target enzymes.
  • Metabolic Stability : Studies indicate that this compound exhibits stability under laboratory conditions, which is essential for its potential therapeutic use. Its metabolic pathways involve cytochrome P450 enzymes, leading to the formation of metabolites that may also contribute to its biological effects.

Case Studies

  • In Vitro Anticancer Activity : A study evaluating various substituted imidazo[4,5-b]pyridine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. For instance, derivatives were tested against C32 and SNB-19 cell lines with notable IC50 values indicating their efficacy in inhibiting tumor growth .
  • Kinase Inhibition Profiles : In a comparative study involving multiple kinase inhibitors, this compound was highlighted for its dual inhibition properties against FLT3 and Aurora kinases. The study detailed the binding interactions at the molecular level through crystallography studies that elucidated how this compound fits within the active sites of these kinases .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
Kinase Inhibition Inhibits FLT3 and Aurora kinases; induces apoptosis ,
Anticancer Activity Significant cytotoxic effects on various cancer cells ,
Metabolic Stability Stable under lab conditions; metabolized by CYP450,
Apoptosis Induction Activates apoptotic pathways in cancer cells,

Properties

IUPAC Name

6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-6-3-7-9(11-4-6)13-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTJUZOGRRRITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of cyclopropanecarbaldehyde (0.89 g, 12.76 mmol, 1.2 eq), 5-bromopyridine-2,3-diamine x167 (2 g, 10.63 mmol, 1 eq) in AcOH (20 ml) and 1,4-dioxane (40 ml) is heated at 110° C. during 24 hours. After cooling, the solvents are evaporated under reduced pressure. The resulting brown solid is recrystallized in CH2Cl2/hexane (1/1) to yield 0.53 g of 6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine x168 as an orange solid.
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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